molecular formula C11H16ClNO B11891708 2-((Benzyloxy)methyl)azetidine hydrochloride CAS No. 1956365-49-3

2-((Benzyloxy)methyl)azetidine hydrochloride

Cat. No.: B11891708
CAS No.: 1956365-49-3
M. Wt: 213.70 g/mol
InChI Key: GBTOUDGMFQWPPJ-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)azetidine hydrochloride is a chemical compound intended for research applications only. It is not for diagnostic or therapeutic use. Azetidine rings are four-membered nitrogen-containing heterocycles that serve as valuable, semi-rigid scaffolds in medicinal chemistry and diversity-oriented synthesis (DOS) . The incorporation of a benzyloxymethyl group provides a site for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules. Research into azetidine-based scaffolds is particularly relevant for probing the central nervous system (CNS), as these structures can be optimized to meet the stringent physicochemical properties required for blood-brain barrier (BBB) penetration . The hydrochloride salt form typically offers improved stability and solubility for handling in various experimental protocols. As a building block, this compound can be utilized in the synthesis of fused, bridged, and spirocyclic ring systems for the generation of lead-like molecules in probe and drug discovery efforts . Researchers are advised to consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment.

Properties

CAS No.

1956365-49-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(phenylmethoxymethyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H

InChI Key

GBTOUDGMFQWPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Azetidine Intermediate

Patent WO2018108954A1 details the synthesis of fluoromethyl azetidines via Boc-protected intermediates. Translating this to 2-((benzyloxy)methyl)azetidine hydrochloride:

  • Esterification : Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride.

  • Boc Protection : Reaction with Boc anhydride in dichloromethane (DCM) and triethylamine forms tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate.

  • Reduction : Lithium aluminum hydride (LAH) reduces the ester to a hydroxymethyl group, yielding tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Benzylation of Hydroxymethyl Intermediate

The hydroxymethyl group is benzylated using benzyl bromide under basic conditions. Patent US8637700B2 demonstrates this step with potassium tert-butoxide in toluene at 60–75°C, achieving 72% yield. Critical factors include:

  • Base Choice : Potassium tert-butoxide minimizes elimination compared to stronger bases.

  • Solvent : Toluene or tetrahydrofuran (THF) optimizes reactivity while stabilizing the azetidine ring.

  • Stoichiometry : A 1.05–2.0 equivalent of benzyl bromide ensures complete substitution.

Post-benzylation, the Boc group is cleaved with hydrochloric acid in dioxane, directly forming the hydrochloride salt.

Mesylation-Displacement Approach

The RSC protocol employs mesylation followed by nucleophilic displacement to introduce substituents. Applied here:

  • Mesylation : tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with methanesulfonyl chloride in DCM and triethylamine at 0–5°C, forming the mesylate.

  • Displacement : Treatment with sodium benzyl oxide (generated from benzyl alcohol and NaH) in THF replaces the mesylate group with benzyloxy.

Advantages :

  • High regioselectivity due to the mesylate’s superior leaving group ability.

  • Mild conditions (room temperature, aprotic solvents) preserve azetidine integrity.

Challenges :

  • Benzyl oxide nucleophiles require anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methodologies

Method Yield Complexity Purity Scalability
Ring-Closure50–60%HighModerateLow
Boc-Protected Substitution70–75%ModerateHighHigh
Mesylation-Displacement65–70%ModerateHighModerate
Reductive Amination55–60%LowModerateLow

Key Observations :

  • The Boc-protected substitution route offers optimal balance between yield and scalability, making it industrially preferable.

  • Mesylation-displacement provides superior purity but requires stringent anhydrous conditions.

Critical Process Parameters

Solvent Systems

  • Polar Aprotic Solvents : THF and DCM enhance nucleophilicity in substitution reactions.

  • Protic Solvents : Methanol facilitates esterification and reductive steps but risks protonating the azetidine nitrogen.

Temperature Optimization

  • Benzylation : 60–75°C in toluene maximizes reaction rate without decomposing the azetidine.

  • Deprotection : HCl in dioxane at 25–30°C ensures complete Boc removal while avoiding ring-opening.

Catalytic Additives

  • Tetrabutylammonium Iodide : Accelerates benzylation by stabilizing transition states.

  • DMAP : Facilitates acylation in esterification steps .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the azetidine ring forms more stable amines.

    Substitution: Substitution reactions yield various functionalized azetidine derivatives.

Scientific Research Applications

2-((Benzyloxy)methyl)azetidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive or anticancer agent.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and benzyloxy group. The ring strain in the azetidine facilitates nucleophilic attack, leading to bond cleavage and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

3-(Benzyloxy)azetidine Hydrochloride (CAS 897019-59-9)

  • Structural Differences : The benzyloxy group is attached to the azetidine ring at the 3-position instead of the 2-position.
  • Physicochemical Properties: Molecular Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 g/mol Purity: ≥95% (commonly available) .
  • Applications : Used as a building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) due to its compact, polar structure .

3-Methoxyazetidine Hydrochloride (CAS 148644-09-1)

  • Structural Differences : Features a methoxy group at the 3-position instead of a benzyloxymethyl group.
  • Physicochemical Properties: Molecular Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol Boiling Point: 143–149°C .
  • Applications : Primarily utilized in the synthesis of agrochemicals and small-molecule inhibitors due to its simplicity and ease of functionalization .

3-[2-(Trifluoromethyl)benzyl]azetidine Hydrochloride (CAS 960492-85-7)

  • Structural Differences : Contains a trifluoromethyl-substituted benzyl group at the 3-position.
  • Physicochemical Properties :
    • Molecular Formula: C₁₁H₁₂F₃N·HCl
    • Molecular Weight: 251.68 g/mol
    • Purity: ~97% (supplier data) .
  • Applications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in CNS drug development .

Methyl 2-(Azetidin-3-yl)benzoate Hydrochloride (CAS 1203686-73-0)

  • Structural Differences : An ester-functionalized benzoate group is attached to the azetidine ring.
  • Physicochemical Properties: Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol .
  • Applications : The ester group allows for further derivatization, making it a versatile intermediate in peptide mimetics and protease inhibitors .

Data Table: Key Properties of Analogs vs. 2-((Benzyloxy)methyl)azetidine Hydrochloride

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications References
2-((Benzyloxy)methyl)azetidine HCl C₁₁H₁₆ClNO 213.70 (estimated) 2-position Hypothetical GPCR modulation N/A
3-(Benzyloxy)azetidine HCl C₁₀H₁₄ClNO 199.68 3-position Drug discovery intermediates
3-Methoxyazetidine HCl C₄H₁₀ClNO 123.58 3-position Agrochemical synthesis
3-[2-(Trifluoromethyl)benzyl]azetidine HCl C₁₁H₁₂F₃N·HCl 251.68 3-position CNS therapeutics
Methyl 2-(azetidin-3-yl)benzoate HCl C₁₁H₁₄ClNO₂ 227.69 3-position Peptide mimetics

Research Findings and Trends

  • Bioactivity: Azetidine derivatives with benzyloxy or aromatic substituents (e.g., 3-(benzyloxy)azetidine HCl) show enhanced binding to histamine H₂ receptors compared to larger heterocycles, as seen in analogs like etintidine hydrochloride (a known H₂ antagonist) .
  • Synthetic Accessibility : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in CAS 960492-85-7) require specialized synthetic routes, such as palladium-catalyzed cross-coupling, whereas benzyloxy derivatives are often synthesized via nucleophilic substitution .
  • Stability : The smaller azetidine ring improves metabolic stability over piperidine or pyrrolidine analogs, but substituents like benzyloxy may increase susceptibility to oxidative degradation .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures (0–5°C) during alkylation to minimize side reactions .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity .

How can researchers characterize the structural purity of this compound using spectroscopic methods?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–4.2 ppm (azetidine CH₂), δ 4.5–4.7 ppm (benzyloxy CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Signals at ~70 ppm (azetidine carbons) and 128–137 ppm (aromatic carbons) validate the structure.
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₁H₁₆ClNO₂: 229.1) confirms molecular weight .

What strategies mitigate common side reactions during the synthesis of azetidine derivatives like this compound?

Advanced Research Question
Challenges :

  • Ring-Opening : Azetidine rings are prone to nucleophilic attack.
  • Oxidation : Benzyloxy groups may oxidize under harsh conditions.

Q. Solutions :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during alkylation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive moieties .
  • Low-Temperature Alkylation : Reduces unwanted polymerization or decomposition .

How does the benzyloxy substitution influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question
The benzyloxymethyl group acts as a steric hindrance, directing reactivity to the azetidine nitrogen.

  • Steric Effects : Bulky substituents slow down nucleophilic attack at the azetidine carbon, favoring reactions at the nitrogen (e.g., alkylation or acylation) .
  • Electronic Effects : The electron-donating benzyloxy group increases electron density on the adjacent methylene, enhancing stability in acidic conditions .

What in vitro assays are appropriate to assess the biological activity of this compound?

Basic Research Question
Methodological Approaches :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

How can computational modeling predict the binding affinity of this compound with biological targets?

Advanced Research Question
Tools and Workflows :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .

What are the key considerations for scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question
Scale-Up Challenges :

  • Heat Management : Use jacketed reactors to control exothermic reactions during alkylation .
  • Solvent Choice : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How to resolve discrepancies in spectroscopic data when characterizing this compound?

Advanced Research Question
Troubleshooting :

  • Peak Splitting in NMR : Trace solvents (e.g., DMSO) may cause splitting. Dry samples thoroughly or use deuterated solvents .
  • HPLC Retention Time Shifts : Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak symmetry .
  • Mass Spec Adducts : Add 0.1% ammonium acetate to suppress sodium adducts in ESI-MS .

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